Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl
Description
Historical and Contemporary Perspectives on Piperidine-Containing Chemical Entities in Chemical Biology
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, has a rich history in the field of chemical biology. It is a core structural component of numerous alkaloids, which are naturally occurring compounds that have been utilized for their medicinal and physiological effects for centuries. Contemporary research continues to underscore the importance of the piperidine scaffold in the design of new bioactive molecules. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating ligands that can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Conceptual Framework for Investigating Structurally Related Phenyloxypiperidine Compounds
The specific arrangement of a phenyl ring connected to a piperidine ring through an oxygen atom, as seen in Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl, defines the phenyloxypiperidine class of compounds. This structural motif has been explored in the context of various biological targets. The ether linkage provides a degree of rotational freedom, while the aromatic ring and the basic nitrogen of the piperidine offer key interaction points for binding to protein targets. The investigation of such compounds often involves a systematic exploration of structure-activity relationships (SAR), where modifications to the phenyl ring, the piperidine ring, and the linking chain are made to optimize potency, selectivity, and pharmacokinetic properties. Research into aryl piperazine (B1678402) and piperidine ethers has identified them as dual-acting norepinephrine (B1679862) reuptake inhibitors and 5-HT1A partial agonists, highlighting the potential for this chemical class to modulate multiple neurotransmitter systems. nih.gov
Rationale for Comprehensive Academic Inquiry into this compound
The rationale for a focused academic investigation into this compound stems from its unique combination of structural features. The phenylacetate (B1230308) moiety is a known pharmacophore present in various biologically active compounds. Its combination with the 3-oxypiperidine scaffold presents an opportunity to explore novel chemical space and potentially discover new biological activities. The position of the ether linkage at the 3-position of the piperidine ring is of particular interest, as it offers a different spatial arrangement of the phenylacetate group compared to the more commonly studied 4-substituted piperidines. This subtle structural difference could lead to unique interactions with biological targets and, consequently, novel pharmacological profiles. The hydrochloride salt form enhances the compound's solubility in aqueous media, which is a crucial property for biological testing.
Overview of Scholarly Objectives and Research Trajectories for the Compound
A comprehensive academic investigation of this compound would encompass several key objectives. A primary goal would be the development of a robust and efficient synthetic route to the compound and its analogs. This would enable the production of sufficient quantities for thorough biological evaluation and facilitate the exploration of structure-activity relationships.
Subsequent research would focus on the pharmacological characterization of the compound. This would involve a broad screening against a panel of biological targets to identify any potential therapeutic applications. Based on the structural similarities to other known psychoactive compounds, initial investigations might focus on receptors and transporters within the central nervous system. In vitro studies, such as radioligand binding assays and functional assays, would be employed to determine the compound's affinity and efficacy at specific targets.
Should promising in vitro activity be identified, further research would progress to in vivo studies in animal models to evaluate the compound's pharmacokinetic properties and potential therapeutic effects. The overarching research trajectory would aim to elucidate the molecular mechanisms of action of this compound and to assess its potential as a lead compound for the development of new therapeutic agents.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₀ClNO₃ |
| Molecular Weight | 285.77 g/mol |
| IUPAC Name | methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate;hydrochloride |
| InChI | InChI=1S/C14H19NO3.ClH/c1-18-14(16)8-10-2-4-11(5-3-10)17-12-6-7-15-9-13(12)15;/h2-5,12-13,15H,6-9H2,1H3;1H |
| InChIKey | YWMOORPYADBMRH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CC=C(C=C1)OC2CCCNC2.Cl |
| PubChem CID | 45075421 |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-piperidin-3-yloxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)9-11-4-6-12(7-5-11)18-13-3-2-8-15-10-13/h4-7,13,15H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHDJFPAZKPJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 2 4 Piperidin 3 Yloxy Phenyl Acetate Hcl
Established and Novel Forward Synthesis Approaches for Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl
Based on the retrosynthetic analysis, a common forward synthesis begins with methyl 4-hydroxyphenylacetate (B1229458) and N-Boc-3-hydroxypiperidine.
Scheme 1: General Forward Synthesis Pathway
If the synthesis starts from 4-hydroxyphenylacetic acid, the formation of the methyl ester is a critical step. Standard methods for esterification of phenylacetic acid derivatives include Fischer esterification.
Fischer Esterification: This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). chemicalbook.com The reaction is an equilibrium process, and driving it to completion often requires removing the water formed or using a large excess of the alcohol.
Use of Activating Agents: Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, which then readily reacts with methanol to form the ester. This method is often higher yielding and proceeds under milder conditions than Fischer esterification. A process for preparing methyl phenidate hydrochloride involves esterification with methanol in the presence of thionyl chloride at low temperatures. google.com
The synthesis of phenyl esters can also be achieved by reacting a phenol (B47542) with an acid anhydride. jetir.orgwikipedia.org While not directly applicable to forming the methyl ester from the carboxylic acid, this highlights the versatility of ester formation reactions.
Table 3: Selected Methods for Phenylacetate (B1230308) Esterification
| Method | Reagents | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Fischer Esterification | Phenylacetic acid, Methanol, H₂SO₄ (cat.) | Reflux | ~85-95% | orgsyn.org |
| Thionyl Chloride | Phenylacetic acid, SOCl₂, Methanol | 0°C to RT | >90% | google.com |
| Acetic Anhydride | Phenol, Acetic Anhydride | 120-150°C | High Conversion | jetir.org |
Note: Yields are representative for similar substrates and may vary for the specific synthesis of methyl 4-hydroxyphenylacetate.
The formation of the aryl ether linkage is arguably the most crucial step in the synthesis. While classical methods like the Williamson ether synthesis are effective, modern catalytic approaches offer milder conditions and broader substrate scope.
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This reaction has become a powerful tool for forming aryl ethers. It involves the cross-coupling of an aryl halide or triflate with an alcohol, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. For this synthesis, methyl 2-(4-bromophenyl)acetate could be coupled with N-Boc-3-hydroxypiperidine.
Copper-Catalyzed Ullmann Condensation: The traditional Ullmann reaction required harsh conditions (high temperatures). However, modern variations use copper(I) catalysts with ligands such as phenanthroline or diamines, allowing the reaction to proceed under much milder conditions. This would couple an activated aryl precursor like methyl 2-(4-iodophenyl)acetate with the protected piperidinol.
The optimization of these catalytic reactions involves screening various catalysts, ligands, bases, and solvents to maximize the yield and minimize side products. The choice of method depends on the availability of starting materials and the desire to avoid the strongly basic conditions of the Williamson synthesis or the specific reagents of the Mitsunobu reaction.
Stereocontrolled Synthesis of Chiral Centers within the Piperidine (B6355638) Ring
The chirality of the piperidine ring, specifically at the C-3 position bearing the oxygen atom, is a critical determinant of the molecule's three-dimensional structure. Achieving stereocontrol at this center is paramount. A prevalent and highly effective strategy involves the asymmetric reduction of a prochiral precursor, N-Boc-3-piperidone. This transformation is frequently accomplished using biocatalytic methods, which are renowned for their high enantioselectivity.
Enzymatic reduction using ketoreductases (KREDs) coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH), offers a direct route to optically active (S)-N-Boc-3-hydroxypiperidine. researchgate.netnih.gov This intermediate is a direct precursor to the piperidine portion of the target molecule. The efficiency of this biotransformation can be optimized by co-expressing both the ketoreductase and the glucose dehydrogenase in a single host organism, such as E. coli, which ensures a balanced activity ratio and high catalytic efficiency. researchgate.netdrughunter.com Studies have demonstrated that this approach can lead to conversions and enantiomeric excess (ee) values exceeding 99%. researchgate.net
Whole-cell biotransformations, for instance using Baker's yeast (Saccharomyces cerevisiae), also provide a cost-effective and environmentally benign method for the stereoselective reduction of the piperidone precursor. nih.gov Alternative chemical methods for stereocontrolled synthesis include rhodium-catalyzed asymmetric C-H insertion or cyclopropanation followed by regioselective ring-opening, which can introduce substituents at the C3 position with high stereocontrol. nih.govyoutube.com Furthermore, strategies involving intramolecular cyclization, such as the aza-Michael reaction or Mannich-type reactions, can be designed to construct the chiral piperidine ring from acyclic precursors. biomedres.usyoutube.com
| Catalyst System | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Co-expressed KRED/GDH in E. coli | N-Boc-3-piperidone | (S) | >99 | >99 | researchgate.netdrughunter.com |
| Ketoreductase (KRED) with NAD⁺ | N-Boc-3-piperidone | (S) | 99.3 | 100 | researchgate.net |
| Baker's Yeast (S. cerevisiae) | N-Boc-3-piperidone | (S) | - | High | nih.gov |
Salt Formation and Purification Techniques for Hydrochloride Form
The piperidine nitrogen in Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate is basic and readily forms a salt with acids. The hydrochloride salt is commonly prepared for pharmaceutical development due to its ability to enhance stability, improve crystallinity, and increase aqueous solubility compared to the free base. nih.govtandfonline.com
The formation of the hydrochloride salt is typically achieved by treating a solution of the free base in an appropriate organic solvent (e.g., ethanol, isopropanol, ethyl acetate (B1210297), or diethyl ether) with hydrochloric acid. nih.govgoogle.com The HCl can be introduced in various forms, such as an aqueous solution, a solution in an organic solvent, or as anhydrous HCl gas. blogspot.comnih.gov For compounds where the presence of water is detrimental or when an anhydrous crystalline form is desired, the use of gaseous HCl or a solution of HCl in a non-aqueous solvent is preferred. blogspot.com The general principle relies on the acid-base reaction between the piperidine nitrogen and HCl, leading to the formation of the ammonium (B1175870) chloride salt, which then precipitates from the solution. google.com The selection of the solvent is crucial as it influences the yield, crystal form (polymorph), and purity of the final salt. nih.gov
Purification of the resulting hydrochloride salt is most commonly achieved through recrystallization. drughunter.com This technique involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by controlled cooling. nih.gov As the solution cools, the solubility of the salt decreases, leading to the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the salt well at high temperatures but poorly at low temperatures. nih.gov Common solvent systems for recrystallizing hydrochloride salts include ethanol/water, methanol/diethyl ether, or dichloromethane/ethyl acetate mixtures. drughunter.com The final crystalline product is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried. nih.gov
Parallel Synthesis and Combinatorial Chemistry for Analogues of this compound
Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating libraries of analogues to explore structure-activity relationships (SAR). nih.gov The core scaffold of this compound offers three primary points for diversification: the phenyl ring, the piperidine ring, and the acetate linker/ester group.
Design Principles for Structural Diversity Around the Phenyl Ring
The phenyl ring serves as a key structural component that can be modified to probe interactions within a biological target. Introducing a variety of substituents at different positions on the ring allows for the systematic exploration of electronic, steric, and lipophilic effects.
A common strategy involves varying substituents at the ortho, meta, and para positions relative to the ether linkage. This can be achieved by starting with differently substituted 4-hydroxyphenylacetic acid derivatives. Alternatively, modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed on a suitably functionalized (e.g., halogenated) phenyl ring precursor to introduce a wide array of aryl, heteroaryl, or alkyl groups. youtube.com
Design principles for a combinatorial library would include:
Electronic Variation: Incorporating both electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -CN) to assess the impact of electron density on the aromatic ring. nih.gov
Steric Variation: Introducing substituents of varying sizes, from small (e.g., -F) to bulky (e.g., -t-Bu, -phenyl), to probe the spatial tolerance of the binding site.
Lipophilicity/Hydrophilicity Modulation: Adding groups that alter the molecule's partition coefficient (LogP), such as alkyl chains to increase lipophilicity or polar groups (e.g., -OH, -SO₂NH₂) to increase hydrophilicity.
These modifications can be readily implemented in a parallel synthesis format, starting from a common intermediate and reacting it with a diverse set of building blocks, such as a library of boronic acids in a Suzuki coupling approach. youtube.com
Modifications to the Piperidine Ring System
The piperidine ring offers multiple avenues for structural diversification to modulate the compound's properties, including its basicity, conformation, and potential interactions with a target.
N-Substitution: The secondary amine of the piperidine ring is a prime handle for modification. A library of analogues can be generated through N-alkylation or N-acylation reactions. Reductive amination with a variety of aldehydes or ketones can introduce diverse alkyl substituents. Acylation with different acid chlorides or carboxylic acids can yield a series of N-acyl derivatives (amides). biomedres.us These modifications can significantly alter the molecule's basicity, lipophilicity, and ability to act as a hydrogen bond donor.
Ring Carbon Substitution: Introducing substituents at other positions of the piperidine ring (C2, C4, C5, C6) can introduce new chiral centers and explore additional binding interactions. This can be accomplished by using pre-functionalized piperidine building blocks in the initial synthesis or through late-stage C-H functionalization techniques. researchgate.netyoutube.com For example, regio- and diastereoselective lithiation followed by trapping with an electrophile can install substituents at specific positions. nih.gov
Scaffold Hopping and Bioisosteres: More complex modifications involve replacing the piperidine ring with other saturated heterocycles (e.g., pyrrolidine, morpholine) or with conformationally restricted analogues such as spirocyclic, fused, or bridged ring systems. nih.govbrainkart.com These changes can profoundly impact the three-dimensional shape and physicochemical properties of the molecule.
These strategies can be integrated into a parallel synthesis workflow to efficiently produce a library of diverse piperidine analogues. nih.gov
Molecular Structure, Conformation, and Theoretical Investigations of Methyl 2 4 Piperidin 3 Yloxy Phenyl Acetate Hcl
Computational and Quantum Chemical Analysis of Molecular Properties
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Molecular Reactivity)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to understand and predict the chemical reactivity and electronic properties of a molecule. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable.
For Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl, a computational study would first optimize the molecule's geometry and then calculate the energies of its molecular orbitals. The analysis would reveal the spatial distribution of the HOMO and LUMO. It would be expected that the HOMO is localized on the electron-rich phenyl and ether oxygen atoms, while the LUMO might be distributed over the ester group and the phenyl ring, which can accept electron density. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's predicted reactivity, influencing its interactions with biological targets.
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Description | Hypothetical Value (eV) | Implication for this compound |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Indicates the energy of the most loosely held electrons, representing the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 | Indicates the energy of the lowest energy state for an accepted electron, representing the ability to accept electrons. |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species, such as receptors or enzymes. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's electron density surface. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential.
An MEP analysis of this compound would likely show a significant region of negative potential (red) around the carbonyl oxygen of the ester group and the ether oxygen, highlighting their roles as hydrogen bond acceptors. A strong positive potential (blue) would be concentrated around the protonated nitrogen atom in the piperidine (B6355638) ring (due to the HCl salt form), indicating its function as a powerful hydrogen bond donor and site for electrostatic interaction. The phenyl ring would exhibit a mixed potential, with the π-system being slightly negative. This map would be crucial for understanding its binding orientation in a biological pocket.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by translating the complex wave function into localized bonding, lone pair, and antibonding orbitals. This method allows for the quantification of intramolecular charge transfer and hyperconjugative interactions, which are key to understanding molecular stability.
Topological Analyses (Reduced Density Gradient, Electron Localization Function)
Topological analyses, such as the Reduced Density Gradient (RDG) and the Electron Localization Function (ELF), are used to visualize and characterize non-covalent interactions (NCIs) and bonding patterns.
The RDG method plots the reduced density gradient against the electron density, which reveals weak intramolecular and intermolecular interactions. For this compound, an RDG analysis would be expected to identify weak intramolecular hydrogen bonds, such as a potential interaction between the piperidine N-H group and the ether oxygen. It would also visualize van der Waals interactions between different parts of the molecule, represented by green-hued, low-density spikes in the RDG plot.
The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of space. An ELF analysis would clearly delineate core, bonding, and non-bonding (lone pair) electron basins. For this molecule, it would visually confirm the covalent bonds, the lone pairs on the oxygen and nitrogen atoms, and the delocalized π-system of the phenyl ring, providing a clear and intuitive picture of its electronic structure.
Conformational Landscape and Molecular Dynamics Simulations
Exploration of Stable Conformations and Energy Minima
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. A conformational analysis would be performed to identify all possible low-energy structures (conformers) and determine the global energy minimum—the most stable conformation. This is typically done by systematically rotating the molecule's rotatable bonds (e.g., the C-O-C ether linkage and the C-C bond of the acetate (B1210297) group) and calculating the potential energy of each resulting structure.
The analysis would reveal the preferred spatial arrangement of the piperidine ring relative to the phenylacetate (B1230308) group. The results would likely show several low-energy conformers, separated by small energy barriers, indicating that the molecule possesses significant conformational flexibility. Understanding the geometry of the most stable conformer is essential for docking studies and rational drug design.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of a molecule over time, including its conformational flexibility and its interactions with the surrounding environment (e.g., a solvent like water). An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules and calculating the forces on all atoms over a series of small time steps.
The simulation would show how the molecule moves, bends, and rotates at a given temperature, providing insight into which conformations are most accessible and how quickly it can transition between them. Furthermore, the simulation would explicitly model the interactions between the molecule and water. It would highlight the formation and breaking of hydrogen bonds between the protonated amine, the ether and ester oxygens, and the surrounding water molecules. This provides a realistic view of the molecule's hydration shell and its behavior in an aqueous physiological environment, which is critical for understanding its solubility and bioavailability.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The spatial arrangement and stability of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride are significantly influenced by a network of intramolecular non-covalent interactions. In the absence of specific crystallographic or dedicated computational studies for this exact molecule, a theoretical analysis based on foundational principles and data from analogous structures provides insight into the likely intramolecular forces at play. These interactions, primarily hydrogen bonds and potentially weak π-stacking, govern the molecule's preferred conformation in both solid and solution phases.
Intramolecular Hydrogen Bonding:
The most prominent intramolecular interactions within the protonated form of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate are expected to be hydrogen bonds. The key feature of the molecule as an HCl salt is the protonated piperidinium (B107235) ring, which contains two hydrogen bond donors in the form of the N-H protons. These donors can interact with several potential acceptors within the molecule: the ether oxygen, the carbonyl oxygen of the ester group, and the ester's methoxy (B1213986) oxygen.
N-H···O (Ether): An interaction between one of the ammonium (B1175870) protons and the ether oxygen atom linking the piperidine and phenyl rings. The formation of this bond would create a cyclic-like structure, significantly constraining the rotational freedom around the C-O ether bond.
N-H···O=C (Carbonyl): A hydrogen bond from a piperidinium N-H group to the carbonyl oxygen of the methyl acetate moiety. This interaction would influence the orientation of the entire acetate side chain relative to the phenyl ring.
C-H···O Interactions: Weaker C-H···O hydrogen bonds may also contribute to conformational stability. Protons on the piperidine ring, particularly those adjacent to the protonated nitrogen (C2-H and C6-H), are activated and can act as weak hydrogen bond donors to the oxygen acceptors in the molecule. Similarly, aromatic C-H bonds can participate in such interactions.
The relative strength and likelihood of these bonds depend on the specific stereochemistry at the C3 position of the piperidine ring and the resulting spatial proximity of the donor and acceptor groups. The chair conformation of the piperidine ring will place the aryloxy substituent in either an axial or equatorial position, which in turn dictates the reach and geometry of potential hydrogen bonds. Studies on 4-substituted piperidinium salts have shown that protonation can stabilize the axial conformer for polar substituents due to favorable electrostatic interactions. nih.gov A similar effect could influence the conformation of this 3-substituted derivative.
| Donor Group | Acceptor Group | Interaction Type | Potential Impact on Conformation |
|---|---|---|---|
| Piperidinium (N-H) | Ether Oxygen | Strong Hydrogen Bond | Constrains rotation around the C-O ether linkage; influences ring puckering. |
| Piperidinium (N-H) | Carbonyl Oxygen | Strong Hydrogen Bond | Restricts the orientation of the methyl acetate group. |
| Piperidine (C-H) | Oxygen Acceptors | Weak Hydrogen Bond | Provides additional conformational stabilization. |
| Phenyl (C-H) | Oxygen Acceptors | Weak Hydrogen Bond | Minor contribution to overall stability and conformation. |
Pi-Stacking and Other van der Waals Interactions:
Pi-stacking (π-π interactions) is a non-covalent interaction between aromatic rings. In the case of this compound, an intramolecular π-π interaction is not feasible due to the presence of only a single phenyl ring. However, the concept of intramolecular interactions involving the π-system of the phenyl ring remains relevant.
Specifically, a form of C-H···π interaction could occur. In this scenario, one of the hydrogen atoms on the piperidine ring could be positioned over the face of the electron-rich phenyl ring. The likelihood of this interaction depends heavily on the molecule adopting a folded conformation that brings the piperidine and phenyl rings into proximity. Such a conformation would be in competition with more extended conformations stabilized by the aforementioned hydrogen bonds.
Theoretical studies have shown that hydrogen bonding can modulate the electron density of aromatic rings, which in turn can affect their capacity for π-interactions. rsc.org The strong electrostatic influence of the nearby protonated amine could potentially polarize the phenyl ring, influencing its interaction with adjacent C-H groups.
| Interaction Type | Participating Groups | Potential Impact on Conformation |
|---|---|---|
| C-H···π Interaction | Piperidine C-H and Phenyl Ring | May stabilize a folded conformation of the molecule. |
| Steric Repulsion | All bulky groups (e.g., phenyl, acetate) | Disfavors sterically crowded conformations, influencing bond rotations. |
| Dipole-Charge / Dipole-Dipole | Piperidinium ion and polar ester/ether groups | Contributes significantly to the overall conformational energy landscape. nih.gov |
Advanced Analytical and Bioanalytical Methodologies for Research Applications
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is an indispensable tool in pharmaceutical analysis for separating a compound from impurities, degradation products, or matrix components. The choice of technique depends on the specific analytical challenge, ranging from routine purity checks to the complex separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control and quantitative analysis of pharmaceutical compounds. A typical reversed-phase HPLC (RP-HPLC) method for a molecule like Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl would be developed to ensure a robust and reliable separation.
Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any potential impurities. researchgate.net Key parameters that are optimized include the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH of the buffer, and column temperature. mdpi.com The goal is to obtain a sharp, symmetrical peak for the analyte with a suitable retention time. mdpi.com
Once developed, the method must be validated according to established guidelines to ensure its suitability for its intended purpose. nih.gov Validation confirms that the analytical procedure is accurate, precise, specific, linear, and robust. researchgate.net
Table 1: Example of HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient Elution (e.g., 70:30 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical set of starting conditions for method development and would require optimization.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures than conventional HPLC systems. This technology offers significant improvements in three key areas: resolution, sensitivity, and speed of analysis. rsc.org The enhanced resolution allows for better separation of closely eluting impurities, while the increased sensitivity is beneficial for detecting low-level components. The primary advantage is a substantial reduction in run times, often by a factor of up to 10, which significantly increases sample throughput in research and development settings.
Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate possesses a chiral center at the C3 position of the piperidine (B6355638) ring. nih.gov As enantiomers can have different pharmacological and toxicological profiles, it is often a regulatory requirement to separate and quantify them. Chiral chromatography is the most common technique for this purpose.
The development of a chiral separation method involves screening various chiral stationary phases (CSPs) with different mobile phases to find conditions that provide enantiomeric resolution. researchgate.net These methods are crucial for controlling the stereochemical purity of the final compound and for studying the properties of individual enantiomers. The separation of chiral piperidine-containing compounds has been successfully demonstrated using HPLC, confirming the feasibility of this approach. nih.gov
Mass Spectrometry Applications for Comprehensive Chemical Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography, it provides a highly selective and sensitive method for both quantitative and qualitative analysis, even in highly complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred bioanalytical tools for pharmacokinetic and metabolism studies. ijper.orgbioanalysis-zone.com These techniques are essential for quantifying the concentration of a parent drug and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. researchgate.netresearchgate.net
In a typical LC-MS/MS workflow, the sample undergoes a preparation step, such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to remove interferences. researchgate.networdpress.com The analyte is then separated from remaining matrix components using HPLC or UPLC and detected by a mass spectrometer. Tandem mass spectrometry, using modes like Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity by monitoring a specific fragmentation of the parent ion to a product ion. ijper.orgresearchgate.net This allows for accurate quantification even at very low concentrations (ng/mL or pg/mL). nih.gov
Table 2: Hypothetical LC-MS/MS Parameters for Quantification in Plasma
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Parent Ion (Q1) | [M+H]⁺ m/z for Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate |
| Product Ion (Q3) | Specific fragment ion m/z |
| Collision Energy | Optimized for maximum fragment intensity |
| Dwell Time | 100 ms |
| Sample Preparation | Protein precipitation with acetonitrile |
This table illustrates typical parameters that would be optimized during the development of a quantitative bioanalytical method.
High-Resolution Accurate Mass (HRAM) spectrometry, often performed on Orbitrap or Time-of-Flight (TOF) instruments, provides highly precise mass measurements, typically with an error of less than 5 parts per million (ppm). thermofisher.commdpi.com This capability is invaluable in research for identifying unknown compounds, such as metabolites or degradation products, without the need for a reference standard. thermofisher.com
By determining the exact mass of a molecule, HRAM allows for the calculation of its elemental formula, which significantly narrows down the number of possible structures. mdpi.com When combined with fragmentation data from MS/MS experiments, HRAM can provide a high degree of confidence in the structural elucidation of unknown analytes encountered during stability testing or in metabolism studies.
Advanced Ionization Techniques (e.g., DART-MS) for Rapid Analysis
Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful tool for the rapid, direct, and non-contact analysis of chemical samples with minimal to no sample preparation. This ambient ionization technique is particularly advantageous in research settings for high-throughput screening and preliminary identification of compounds like this compound.
The fundamental principle of DART-MS involves the generation of a heated stream of metastable gas, typically helium or nitrogen, which is directed at the sample in its native state (solid or liquid). The excited gas molecules interact with atmospheric water to create protonated water clusters. These clusters then transfer a proton to the analyte molecule (M), resulting in the formation of a protonated molecule, [M+H]⁺. This process is a form of soft ionization, which minimizes fragmentation and typically produces a simple mass spectrum dominated by the molecular ion.
For this compound, with a molecular weight of 279.35 g/mol for the free base, DART-MS analysis in positive ion mode would be expected to yield a prominent peak at an m/z corresponding to the protonated molecule, [C₁₆H₂₃NO₃ + H]⁺. The high-resolution mass spectrometry (HRMS) coupled with DART would allow for the determination of the exact mass, confirming the elemental composition.
The key advantages of employing DART-MS in the analysis of this compound include:
Speed: Analysis can be performed in seconds, significantly accelerating the research workflow.
Minimal Sample Preparation: The ability to analyze samples directly from surfaces or in their native form reduces the potential for sample degradation or alteration.
Versatility: It can accommodate a wide range of sample types and matrices.
Soft Ionization: The generation of predominantly protonated molecules simplifies spectral interpretation.
While specific DART-MS data for this compound is not extensively published, the expected primary ion and its significance are summarized in the table below.
| Analyte | Ionization Mode | Expected Primary Ion | m/z (calculated) | Significance in Analysis |
|---|---|---|---|---|
| Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate | Positive | [M+H]⁺ | 280.1756 | Confirmation of molecular weight and elemental composition through HRMS. |
Orthogonal Analytical Approaches
To ensure a comprehensive analytical characterization, it is crucial to employ orthogonal methods that measure different chemical or physical properties of the analyte. Spectrophotometric and electrochemical techniques provide valuable complementary information to mass spectrometry.
Spectrophotometric Methods for Concentration Determination in Research Solutions (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely accessible technique for the quantitative analysis of compounds in solution. acs.org This method relies on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV-Vis spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.
The structure of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate contains a substituted benzene (B151609) ring, which is a strong chromophore. The electronic transitions within the aromatic system, specifically π → π* transitions, are responsible for its UV absorbance. The piperidine and ether linkages, while not strong chromophores themselves, can act as auxochromes, subtly influencing the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
For the purpose of determining the concentration of this compound in research solutions, a UV-Vis spectrophotometric method can be developed. This would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax to construct a calibration curve. The λmax for this compound is expected to be in the range typical for substituted phenyl ethers and phenylacetates, likely around 270-280 nm. The molar absorptivity would need to be experimentally determined but can be estimated based on similar structures.
The following table outlines the expected UV-Vis spectral properties for this compound and related chromophoric components.
| Compound/Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Relevant Electronic Transitions |
|---|---|---|---|
| Benzene | ~254 | ~200 | π → π |
| Methyl Phenylacetate (B1230308) | ~260-270 | ~200-500 | π → π |
| Anisole (Methoxybenzene) | ~269 | ~1,500 | π → π |
| This compound | ~275 (Estimated) | ~1,500 - 2,500 (Estimated) | π → π |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a distinct analytical perspective by probing the redox properties of a molecule. Techniques such as cyclic voltammetry (CV) can be employed to characterize the electrochemical behavior of this compound. wikipedia.org CV involves applying a linearly varying potential to a working electrode in an unstirred solution containing the analyte and measuring the resulting current. libretexts.org
The electroactive moiety in Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate is primarily the substituted phenyl ether group. The ether linkage and the aromatic ring can undergo oxidation at a sufficiently positive potential. The piperidine ring, being a saturated amine, is generally not easily oxidized at standard electrode potentials. The ester group is also typically electrochemically inactive within the common potential windows in non-aqueous solvents.
A cyclic voltammogram of the compound would provide information on its oxidation potential, the reversibility of the redox process, and potential reaction intermediates. libretexts.org It is anticipated that the compound would exhibit an irreversible oxidation peak corresponding to the oxidation of the phenyl ether moiety. The peak potential would be influenced by the nature of the solvent, the supporting electrolyte, and the electrode material used.
This electrochemical data is valuable for understanding the compound's susceptibility to oxidation, which can be relevant in studies of its metabolic fate or stability under certain conditions. The information obtained from electrochemical analysis is highly complementary to the data from mass spectrometry and spectrophotometry.
The table below summarizes the expected electrochemical parameters for this compound based on the analysis of similar functional groups.
| Compound/Functional Group | Electrochemical Technique | Expected Process | Anticipated Peak Potential (vs. Ag/AgCl) | Significance of Measurement |
|---|---|---|---|---|
| Aromatic Ethers | Cyclic Voltammetry | Irreversible Oxidation | +1.0 to +1.5 V | Characterization of oxidative stability. |
| Piperidine Derivatives | Cyclic Voltammetry | Oxidation (at higher potentials) | > +1.2 V | Indicates the relative stability of the piperidine ring to oxidation. |
| This compound | Cyclic Voltammetry | Irreversible Oxidation of Phenyl Ether | +1.1 to +1.4 V (Estimated) | Provides insight into the molecule's redox properties and potential for electrochemical detection. |
Future Research Directions and Unexplored Avenues for Methyl 2 4 Piperidin 3 Yloxy Phenyl Acetate Hcl
Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of novel chemical entities is a critical first step in drug discovery. Future research should not only focus on optimizing existing synthetic routes but also on exploring unconventional and more sustainable methods for the production of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl.
Green Chemistry: The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes. nih.govbiorxiv.org Future synthetic strategies for this compound could focus on the use of greener solvents, such as water or bio-derived solvents, and the reduction or elimination of hazardous reagents. frontiersin.orgresearchgate.net The development of catalytic methods, including biocatalysis and photocatalysis, could lead to more efficient and environmentally benign synthetic pathways. nih.gov
Continuous Flow Synthesis: This technology offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields. frontiersin.org Applying continuous flow synthesis to the production of this compound could streamline its manufacturing process and facilitate scalability.
Novel Methodologies: Exploration of novel synthetic methodologies for the formation of the piperidine (B6355638) ring and the ether linkage could lead to more efficient and versatile synthetic routes. This could include the use of innovative catalysts or the development of one-pot reactions to reduce the number of synthetic steps. nih.gov
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Potential Advantages | Potential Challenges |
|---|---|---|
| Green Chemistry | Reduced environmental impact, increased safety, potential for cost savings. frontiersin.org | Identification of suitable green solvents and catalysts, optimization of reaction conditions. |
| Continuous Flow Synthesis | Improved reaction control, enhanced safety, easier scalability. frontiersin.org | Initial setup costs, requirement for specialized equipment. |
| Novel Methodologies | Increased efficiency, potential for novel analogue synthesis. | Development and optimization of new reactions, ensuring stereoselectivity. |
Identification of Novel Biological Targets through Phenotypic Screening and Multi-omics Integration
While the structure of this compound may suggest certain biological targets based on similar compounds like methylphenidate (a dopamine and norepinephrine (B1679862) reuptake inhibitor), an unbiased approach to target identification could reveal novel mechanisms of action. ljmu.ac.ukwikipedia.org
Phenotypic Screening: This approach involves screening the compound in cell-based or organism-based models of disease to identify a desired change in phenotype, without a preconceived notion of the target. ljmu.ac.uknih.gov For this compound, phenotypic screens could be conducted in neuronal cell lines or animal models of neurological or psychiatric disorders to identify potential therapeutic effects. engineering.org.cnnih.gov
Target Deconvolution: Once a phenotypic effect is observed, various techniques can be employed to identify the specific biological target(s) responsible for that effect. ljmu.ac.uk Chemoproteomics, for example, uses chemical probes to isolate and identify the proteins that a compound binds to within a complex biological sample. acs.orgwikipedia.org
Multi-omics Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of the biological pathways modulated by the compound. encyclopedia.pubfrontiersin.orgresearchgate.net This systems-level approach can help to identify not only the primary target but also off-target effects and downstream signaling pathways.
Application of Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel compounds. wikipedia.org
De Novo Design: Generative AI models can be trained on large datasets of known molecules to design novel compounds with desired properties from scratch. ajol.infodrgpcr.com These models could be used to generate analogues of this compound with improved potency, selectivity, or pharmacokinetic properties.
Predictive Modeling: AI/ML models can be developed to predict the biological activity, toxicity, and other properties of compounds, reducing the need for extensive experimental testing. dut.ac.za For instance, models could be built to predict the affinity of analogues for specific G protein-coupled receptors (GPCRs), a common target class for CNS drugs. researchgate.netcuestionesdefisioterapia.com
Lead Optimization: AI-driven platforms can accelerate the lead optimization process by suggesting modifications to a lead compound to improve its properties. ajol.info This could involve iterative cycles of AI-driven design, synthesis, and testing to rapidly identify a clinical candidate.
Development of Advanced In Vitro Models for Complex Biological Systems (e.g., organoids, microfluidic chips)
Brain Organoids: Given the potential CNS activity of this compound, brain organoids derived from human induced pluripotent stem cells (iPSCs) could be a valuable tool for studying its effects on neuronal development, function, and in the context of neurodegenerative diseases. nih.govnih.gov
Organs-on-a-Chip: Microfluidic devices that mimic the structure and function of human organs, known as "organs-on-a-chip," can be used to study the pharmacokinetics and pharmacodynamics of a compound in a more realistic setting. nih.govkolaido.com A multi-organ chip could be used to investigate the metabolism and potential toxicity of this compound.
Table 2: Applications of Advanced In Vitro Models
| Model | Potential Application for this compound |
|---|---|
| Brain Organoids | Efficacy testing in models of neurodegenerative diseases, assessment of neurodevelopmental toxicity. frontiersin.org |
| Organs-on-a-Chip | Pharmacokinetic and pharmacodynamic studies, prediction of drug-drug interactions, assessment of organ-specific toxicity. mdpi.com |
Elucidation of Broader Biological System Interactions and Network Pharmacology
The "one drug, one target" paradigm is often an oversimplification, as many drugs exert their therapeutic effects by interacting with multiple targets. Network pharmacology aims to understand the complex interactions between drugs, targets, and biological networks. mdpi.com
Polypharmacology: It is possible that this compound interacts with multiple targets, a phenomenon known as polypharmacology. biorxiv.org Identifying these additional targets could reveal new therapeutic opportunities or potential side effects.
Strategic Design of Next-Generation Analogues with Tuned Pharmacological Profiles
Building upon the information gathered from the aforementioned research avenues, the strategic design of next-generation analogues can be undertaken to fine-tune the pharmacological profile of the lead compound.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the different structural components of this compound (the piperidine ring, the phenylacetate (B1230308) moiety, and the linker) and assessment of the resulting changes in biological activity will be crucial for understanding the SAR.
Rational Drug Design: Based on the identified biological target(s), rational drug design principles can be applied to design analogues with improved affinity and selectivity. wikipedia.org For example, if the target is a GPCR, analogues could be designed to be biased agonists or allosteric modulators to achieve a more specific therapeutic effect with fewer side effects.
Pharmacophore Modeling: This computational technique can be used to identify the key structural features required for biological activity. This information can then be used to guide the design of novel analogues with optimized properties.
By pursuing these future research directions, a comprehensive understanding of the therapeutic potential of this compound can be achieved, potentially leading to the development of a novel therapeutic agent for a range of medical conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling piperidin-3-ol derivatives with substituted phenylacetates. For example, refluxing intermediates in methanol with acid catalysts (e.g., concentrated H₂SO₄) can yield the hydrochloride salt . Reaction time, temperature (e.g., 3 days at reflux ), and stoichiometry of reagents (e.g., NaOH for pH adjustment ) critically affect yield. Pilot studies comparing solvent systems (e.g., DMSO vs. DMF) and bases (K₂CO₃ vs. NaOAc) are advised to optimize conditions.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of ¹H/¹³C-NMR to identify key signals, such as the piperidinyloxy proton (δ ~3.5–4.5 ppm) and methyl ester (δ ~3.7 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs ) resolves stereochemistry. Purity ≥95% is achievable via recrystallization in methanol/water mixtures .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in methanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in buffered solutions (e.g., pH 4.6 sodium acetate/1-octanesulfonate ). Sonication or gentle heating (≤40°C) aids dissolution without degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from purification methods or starting material quality. For example, column chromatography (silica gel, ethyl acetate/hexane) may improve yields vs. simple filtration . Systematic documentation of reaction parameters (e.g., moisture sensitivity, catalyst batch) and validation via independent replication are critical. Use DOE (Design of Experiments) to identify critical factors (e.g., temperature, stirring rate).
Q. What advanced analytical strategies can differentiate between positional isomers or byproducts in the synthesis?
- Methodological Answer : LC-MS/MS with a C18 column and methanol/buffer mobile phase (65:35 ) separates isomers. Spiking experiments with synthesized standards (e.g., para vs. ortho isomers ) confirm retention times. For trace byproducts, employ tandem MS fragmentation patterns or 2D-NMR (e.g., NOESY to assess spatial proximity of piperidinyl and phenyl groups).
Q. How can the compound’s stability under physiological conditions be assessed for pharmacological studies?
- Methodological Answer : Conduct accelerated stability studies:
- Hydrolysis : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitor ester hydrolysis via HPLC .
- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and analyze degradation products with LC-HRMS.
- Light Sensitivity : Store under UV/visible light (ICH Q1B guidelines) and track changes via UV-Vis spectroscopy.
Q. What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Molecular docking (using PubChem 3D conformers ) predicts binding to targets like soluble epoxide hydrolase (sEH), where the piperidinyloxy group may occupy hydrophobic pockets . Validate with enzyme inhibition assays (IC₅₀) and site-directed mutagenesis of putative binding residues.
Safety and Handling
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .
- Storage : Store in airtight containers at –20°C, desiccated to prevent HCl liberation .
Data Reproducibility and Reporting
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Report exact molar ratios, solvent grades (e.g., anhydrous DMSO), and equipment specifics (e.g., reflux condenser type). Include spectral data (NMR shifts, HRMS m/z) in supplementary materials. Use standardized formats (e.g., MOL files from PubChem ) for electronic lab notebooks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
